3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid
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Overview
Description
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features an imidazole ring, which is a five-membered ring containing nitrogen atoms, and a benzoic acid moiety, which is a carboxylic acid attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid typically involves a diazo coupling reaction. This reaction starts with the diazotization of an aromatic amine, followed by coupling with an imidazole derivative. The reaction conditions often include an acidic medium and low temperatures to stabilize the diazonium salt formed during diazotization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Key parameters such as temperature, pH, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active amines that can interact with various molecular targets. These interactions can disrupt cellular processes, leading to antibacterial or anticancer effects. The compound’s imidazole ring can also bind to metal ions, affecting enzyme activities and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Amino-3-imino-3H-imidazol-2-yl)diazenyl]benzoic acid
- 2-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid
- 5-[(E)-(4-Amino-3-imino-3H-imidazol-2-yl)diazenyl]benzoic acid
Uniqueness
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the imidazole ring and the benzoic acid moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
929050-11-3 |
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Molecular Formula |
C10H8N6O2 |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
3-[(4-amino-5-iminoimidazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C10H8N6O2/c11-7-8(12)14-10(13-7)16-15-6-3-1-2-5(4-6)9(17)18/h1-4H,(H,17,18)(H3,11,12,13,14) |
InChI Key |
GKNUEYONRYPMKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=NC(=N)C(=N2)N)C(=O)O |
Origin of Product |
United States |
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